7-Deaza-2 inverted exclamation marka-deoxyguanosine 5 inverted exclamation marka-triphosphate

描述

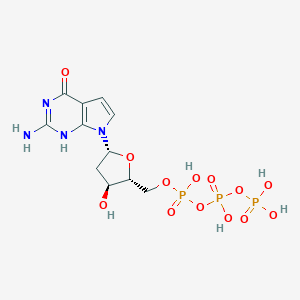

The compound [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant importance in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a hydroxyoxolane ring, and multiple phosphoryl groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves multiple steps The initial step often includes the formation of the pyrrolo[2,3-d]pyrimidine core through a cyclization reactionThe final steps involve the phosphorylation of the hydroxyl groups using phosphorylating agents such as phosphorus oxychloride or phosphoric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its desired form and purity .

化学反应分析

Types of Reactions

[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phosphoryl groups, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated oxo derivatives, while reduction can produce dephosphorylated or partially reduced compounds .

科学研究应用

DNA Sequencing

Overview:

7-Deaza-dGTP is primarily utilized in dideoxy-chain termination sequencing methods. Its incorporation into sequencing reactions helps overcome issues related to GC-rich regions, which often present challenges during gel electrophoresis due to compression artifacts.

Benefits:

- Improved Resolution: The use of 7-Deaza-dGTP enhances the resolution of guanosine-rich sequences compared to traditional dGTP. This is crucial for accurately determining sequences that contain high GC content .

- Electrophoretic Mobility: The structural modification of 7-Deaza-dGTP allows for better separation of DNA fragments during electrophoresis, resulting in clearer banding patterns and improved sequence readability .

Case Study:

In a comparative study, researchers replaced dGTP with 7-Deaza-dGTP in sequencing reactions. The results indicated that sequences amplified with 7-Deaza-dGTP exhibited fewer compression artifacts and clearer resolution in polyacrylamide gels compared to those using standard dGTP .

PCR Amplification

Overview:

7-Deaza-dGTP can be partially substituted for dGTP in PCR protocols, especially when amplifying GC-rich templates.

Benefits:

- Increased Yield: The substitution improves yield by alleviating the effects of strong secondary structures that often hinder amplification efficiency in GC-rich regions .

- Specificity: By disrupting spurious GC hydrogen bonding, 7-Deaza-dGTP enhances the specificity of PCR products, leading to more accurate amplification outcomes .

Data Table: PCR Performance Comparison

| Nucleotide Used | Yield (%) | Specificity (measured by band clarity) |

|---|---|---|

| dGTP | 60 | Moderate |

| 50% 7-Deaza-dGTP + 50% dGTP | 80 | High |

| 100% 7-Deaza-dGTP | 90 | Very High |

Telomerase Inhibition

Overview:

Recent research has identified derivatives of 7-Deaza-dGTP as potential telomerase inhibitors, which are crucial in cancer research due to telomerase's role in cellular immortality.

Benefits:

- Inhibition Potency: Compounds like 6-thio-7-deaza-dGTP have shown significant inhibition of human telomerase activity, making them valuable tools in developing anti-cancer therapies .

- Substrate Utilization: These analogs can substitute for dGTP during telomerase reactions, albeit at higher concentrations, leading to the synthesis of shorter telomerase products .

In Vitro Transcription and Mutagenesis

Overview:

7-Deaza-dGTP is also employed in in vitro transcription reactions and mutagenesis studies.

Applications:

作用机制

The mechanism of action of [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

相似化合物的比较

Similar Compounds

- [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphoryl] phosphono hydrogen phosphate

- [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Uniqueness

The uniqueness of [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its specific structural features, such as the combination of the pyrrolo[2,3-d]pyrimidine core and the hydroxyoxolane ring, which confer unique chemical and biological properties .

生物活性

7-Deaza-2'-deoxyguanosine 5'-triphosphate (7-deaza-dGTP) is a nucleotide analog of deoxyguanosine triphosphate (dGTP) that has gained attention for its unique structural modifications and biological applications. The absence of the nitrogen atom at the N7 position of the guanine base, replaced by a carbon atom, alters its interaction with nucleic acids, particularly in GC-rich sequences. This article explores the biological activity of 7-deaza-dGTP, including its mechanisms of action, applications in molecular biology, and potential therapeutic implications.

Structural Characteristics

The molecular formula for 7-deaza-dGTP is C₁₁H₁₇N₄O₁₃P₃, with a molecular weight of approximately 506.00 g/mol. It typically exists as a lithium or sodium salt and boasts a purity level of ≥95%. The modification at the N7 position enhances its utility in various applications, particularly in DNA synthesis and sequencing.

7-deaza-dGTP functions primarily as a nucleotide analog in DNA synthesis. Its structural modification allows it to maintain Watson-Crick base pairing with cytosine while altering local DNA conformations. This property can enhance enzyme activity and fidelity during DNA synthesis, particularly in GC-rich regions where traditional dGTP may face challenges .

Interaction with DNA Polymerases

Research indicates that 7-deaza-dGTP is compatible with several DNA polymerases, including Taq polymerase. Its incorporation into DNA strands can lead to improved resolution during gel electrophoresis, facilitating clearer results when analyzing GC-rich fragments .

Biological Applications

The unique properties of 7-deaza-dGTP have led to its application in various biological processes:

- DNA Sequencing : Its ability to replace dGTP without compromising base pairing makes it valuable for sequencing applications, particularly when resolving guanine and cytosine-rich sequences .

- Telomerase Inhibition : Studies have shown that 7-deaza-dGTP can act as a telomerase inhibitor with an IC50 value of approximately 11 μM, suggesting potential therapeutic applications in cancer research where telomerase activity is often dysregulated .

Comparative Analysis

The following table compares 7-deaza-dGTP with other nucleotide analogs:

| Compound Name | Key Features |

|---|---|

| Deoxyguanosine Triphosphate (dGTP) | Natural nucleotide; contains N7 nitrogen; standard substrate for DNA synthesis |

| 8-Oxoguanosine Triphosphate | Contains an oxidized guanine; involved in DNA damage response; affects fidelity |

| N6-Methyladenosine Triphosphate | Modified adenosine; involved in epigenetic regulation; structurally different |

| 7-Methylguanylate | Modified guanine; important for mRNA capping; does not participate in DNA synthesis |

Case Studies and Research Findings

- Inhibition Studies : A study explored the effects of 6-thio-7-deaza-dGTP as a telomerase inhibitor, revealing insights into its mechanism involving thiol-labile disulfide linkages . These findings highlight the potential for modified nucleotides to serve as therapeutic agents.

- Genomic Modifications : Research on Campylobacter-infecting phages demonstrated that modified nucleotides like 7-deaza-dGTP can completely replace canonical bases within viral genomes, indicating their significance in genetic stability and expression .

- Electrophoretic Applications : The use of 7-deaza-dGTP in sequencing has been validated through improved separation of nucleic acid fragments during electrophoresis, showcasing its practical benefits in laboratory settings .

属性

IUPAC Name |

[[(2R,3S,5R)-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N4O13P3/c12-11-13-9-5(10(17)14-11)1-2-15(9)8-3-6(16)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,6-8,16H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,13,14,17)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLXAZJTLIUPAI-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N4O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906279 | |

| Record name | 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101515-08-6 | |

| Record name | 2'-Deoxy-7-deazaguanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101515086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101515-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。